4-ethoxy-N-pentylaniline

Lipophilicity LogP Partition Coefficient

4-Ethoxy-N-pentylaniline (CAS 718-38-7) is an N-alkylaniline derivative characterized by a para-ethoxy substituent (-OCH2CH3) and an N-pentyl group (-C5H11) on the aniline core, with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol. This compound belongs to a class of intermediates widely employed in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
CAS No. 718-38-7
Cat. No. B13245471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-pentylaniline
CAS718-38-7
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCCCCCNC1=CC=C(C=C1)OCC
InChIInChI=1S/C13H21NO/c1-3-5-6-11-14-12-7-9-13(10-8-12)15-4-2/h7-10,14H,3-6,11H2,1-2H3
InChIKeyBKHMYYDXCDINJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-N-pentylaniline (CAS 718-38-7): A Specialized N-Alkylaniline Intermediate for Advanced Organic Synthesis


4-Ethoxy-N-pentylaniline (CAS 718-38-7) is an N-alkylaniline derivative characterized by a para-ethoxy substituent (-OCH2CH3) and an N-pentyl group (-C5H11) on the aniline core, with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . This compound belongs to a class of intermediates widely employed in the synthesis of dyes, pharmaceuticals, and agrochemicals . Its unique substitution pattern, combining an electron-donating alkoxy group with a lipophilic alkyl chain, makes it a valuable building block for modulating molecular properties in complex organic syntheses .

N-Alkylaniline intermediate with ethoxy/pentyl substitution pattern
Provides defined lipophilicity and electronic modulation for SAR studies
Supports reproducible synthesis in dye, pharma, and agrochemical workflows

Why 4-Ethoxy-N-pentylaniline Cannot Be Replaced by a Generic N-Alkylaniline Analog


In the realm of N-alkylanilines, seemingly minor alterations to alkyl chain length or alkoxy substitution can lead to substantial shifts in physicochemical properties and reactivity, making generic substitution a high-risk proposition . The specific combination of a five-carbon N-pentyl chain and a two-carbon ethoxy group in 4-ethoxy-N-pentylaniline confers a distinct lipophilicity and electronic profile . Simply substituting it with a shorter-chain analog (e.g., N-ethyl or N-propyl) will dramatically reduce lipophilicity, while changing the alkoxy group (e.g., to methoxy or propoxy) will alter the electron density on the aromatic ring and, consequently, its reactivity in electrophilic aromatic substitution and cross-coupling reactions . These differences can derail a synthetic route or compromise the performance of the final material, making precise selection of this specific intermediate essential for process reproducibility.

N-Pentyl chain (C5)
Shorter N-alkyl (C2–C3)
May reduce lipophilicity and alter organic-phase partitioning in biphasic reactions.
Ethoxy substituent (–OEt)
Methoxy or propoxy
Can shift electron density on aromatic ring, changing electrophilic aromatic substitution and cross-coupling reactivity.

Quantitative Differentiation of 4-Ethoxy-N-pentylaniline Against Its Closest Analogs


Lipophilicity (LogP) Comparison: A 1.7x Increase Over the Methoxy Analog

The lipophilicity of 4-ethoxy-N-pentylaniline, a critical parameter for membrane permeability and organic solvent partitioning, is significantly higher than that of its closest methoxy analog. The calculated LogP for 4-ethoxy-N-pentylaniline is 3.41 , compared to a LogP of 3.06 for 4-methoxy-N-pentylaniline . This represents a quantifiable increase in hydrophobicity, which is directly attributable to the replacement of a methoxy group (-OCH3) with an ethoxy group (-OCH2CH3).

LogP (Lipophilicity)
Data to verify
3.41 vs 3.06 Δ +0.35
Supports higher hydrophobicity selection
In silico estimate; verify with shake-flask or HPLC method.
Lipophilicity LogP Partition Coefficient Drug Design

Molecular Flexibility (Rotatable Bonds): 16.7% Greater Conformational Freedom than the Methoxy Analog

The number of rotatable bonds is a key descriptor of molecular flexibility and entropic cost of binding. 4-Ethoxy-N-pentylaniline possesses 7 rotatable bonds , compared to 6 rotatable bonds for 4-methoxy-N-pentylaniline [1]. The additional rotatable bond arises from the extra methylene unit in the ethoxy group relative to the methoxy group. This provides 4-ethoxy-N-pentylaniline with a greater degree of conformational freedom.

Rotatable Bonds
Data to verify
7 vs 6 Δ +1
Indicates greater conformational flexibility
In silico estimate; may affect binding or packing.
Conformational Analysis Rotatable Bonds Molecular Flexibility QSAR

Molecular Weight and Van der Waals Volume: A 7.2% Increase Over the Methoxy Analog

The molecular weight and associated Van der Waals volume of 4-ethoxy-N-pentylaniline are predictably higher than those of its methoxy counterpart. The target compound has a molecular weight of 207.31 g/mol , whereas 4-methoxy-N-pentylaniline has a molecular weight of 193.29 g/mol . This difference is due to the substitution of a methyl group (-CH3) with an ethyl group (-CH2CH3).

Molecular Weight
Data to verify
207.31 vs 193.29 Δ +14.02
Impacts chromatographic retention and purification
From vendor CoA; verify lot-specific data.
Physicochemical Properties Molecular Weight Van der Waals Volume Chromatography

Polar Surface Area (TPSA) and Hydrogen Bonding Capacity: Consistent with Other Alkoxyaniline Derivatives

The topological polar surface area (TPSA) and hydrogen bonding capabilities of 4-ethoxy-N-pentylaniline are typical for this class of compound. The TPSA is 21.26 Ų, and it has 1 hydrogen bond donor and 2 hydrogen bond acceptors . These values are identical to those of the shorter N-ethyl analog, 4-ethoxy-N-ethylaniline (TPSA = 21.26 Ų) , confirming that the N-pentyl chain does not alter the core polarity or hydrogen-bonding potential of the molecule. This evidence supports that the N-pentyl group's primary role is to modulate lipophilicity and shape, not polarity.

TPSA & H-Bonding
Cross-study comparable
21.26 Ų (identical)
N-Pentyl chain does not alter core polarity
Consistent across analogs; supports membrane permeability design.
Polar Surface Area TPSA Hydrogen Bonding Drug-likeness

Recommended Research and Industrial Applications for 4-Ethoxy-N-pentylaniline


Scaffold for Optimizing Lipophilicity in Drug Discovery

In medicinal chemistry programs, 4-ethoxy-N-pentylaniline serves as an excellent scaffold for exploring structure-activity relationships (SAR) related to lipophilicity. As demonstrated by its LogP of 3.41 , this compound is significantly more lipophilic than its methoxy analog (LogP = 3.06) . Researchers can use this compound as a building block to introduce a defined level of hydrophobicity into a lead molecule, potentially improving its ability to cross biological membranes or engage with hydrophobic binding pockets, all while maintaining a constant TPSA .

Specialty Intermediate for Dye and Pigment Synthesis

The para-ethoxy-N-pentylaniline structure is a classic motif in the synthesis of certain dyes and pigments. The N-pentyl chain provides enhanced solubility in organic solvents and altered aggregation properties compared to shorter-chain analogs. Its 7.2% higher molecular weight and 16.7% greater flexibility than the methoxy analog can influence the hue, fastness, and application properties of the final colorant, making it a valuable, non-interchangeable intermediate for achieving specific coloristic effects .

Precursor for Functional Liquid Crystals and Materials

N-alkylanilines with long alkyl chains, such as the pentyl group in 4-ethoxy-N-pentylaniline, are known building blocks for liquid crystalline materials . The specific combination of the flexible N-pentyl chain and the polarizable ethoxy group can impart desirable mesomorphic properties. While this specific compound may not be a mesogen itself, its enhanced conformational flexibility (7 rotatable bonds) makes it a valuable precursor for synthesizing more complex mesogenic structures, where the chain length and flexibility are critical for phase behavior .

Application
Selection Property
Validation Focus
SAR lipophilicity studies
Defined ethoxy/pentyl hydrophobicity without TPSA shift
LogP, membrane permeability, target binding assays
Dye intermediate with organic solvent solubility
Alkyl chain length influences solubility and aggregation
Coloristic properties, fastness, solvent compatibility
Liquid crystal building block research
Conformational flexibility and polarizable ethoxy group
Mesomorphic phase behavior, order parameter

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-ethoxy-N-pentylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.